molecular formula C10H20N2O4S2 B12793872 S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine CAS No. 6633-54-1

S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine

Cat. No.: B12793872
CAS No.: 6633-54-1
M. Wt: 296.4 g/mol
InChI Key: IONUJTAFZALWBL-UHFFFAOYSA-N
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Description

S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine is a sulfur-containing amino acid derivative. It is structurally related to homocysteine and cystathionine, which are important intermediates in the metabolism of sulfur-containing amino acids. This compound contains a thioether linkage, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine typically involves the thioalkylation of protected cysteine derivatives. One common method is the S-alkylation of C-protected cysteine with ω-iodoamino acids in the presence of a base such as cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). This reaction proceeds efficiently, yielding the desired product in high yields within a few hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: It serves as a model compound for studying sulfur-containing amino acids and their metabolic pathways.

    Medicine: Research into its potential therapeutic applications, such as in the treatment of sulfur metabolism disorders, is ongoing.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine involves its interaction with various molecular targets and pathways. It can influence cellular redox states and detoxify reactive oxygen species due to its sulfur-containing structure. This compound may also interact with enzymes involved in sulfur metabolism, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine is unique due to its thioether linkage, which provides enhanced stability compared to disulfide bonds found in cystine. This structural feature makes it an attractive candidate for the development of stable bioactive peptides and other applications .

Properties

CAS No.

6633-54-1

Molecular Formula

C10H20N2O4S2

Molecular Weight

296.4 g/mol

IUPAC Name

2-amino-4-[2-(3-amino-3-carboxypropyl)sulfanylethylsulfanyl]butanoic acid

InChI

InChI=1S/C10H20N2O4S2/c11-7(9(13)14)1-3-17-5-6-18-4-2-8(12)10(15)16/h7-8H,1-6,11-12H2,(H,13,14)(H,15,16)

InChI Key

IONUJTAFZALWBL-UHFFFAOYSA-N

Canonical SMILES

C(CSCCSCCC(C(=O)O)N)C(C(=O)O)N

Origin of Product

United States

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